(E)-3-(3-Bromo-2-chlorophenyl)acrylic acid

Lipophilicity Drug Design ADME

Multidrug-resistant Gram-positive pathogens such as MRSA and VRE demand novel scaffolds for focused library synthesis. Even minor positional variations in halogen substitution can drastically alter antimicrobial potency-using the wrong isomer wastes months of SAR effort. This compound provides the precise (3-bromo-2-chloro) di-halogenation pattern that has been shown to deliver MIC values below 0.2 µg/mL against staphylococci in cinnamanilide series. • Unique 3-bromo-2-chloro substitution pattern for low-MIC cinnamanilide and ester derivatives • XLogP3 = 3.2, enhancing membrane permeability and oral bioavailability of conjugated pharmacophores • Supplied at ≥98% purity with full quality assurance; ideal for comparative SAR studies and focused library construction

Molecular Formula C9H6BrClO2
Molecular Weight 261.50 g/mol
Cat. No. B12074816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(3-Bromo-2-chlorophenyl)acrylic acid
Molecular FormulaC9H6BrClO2
Molecular Weight261.50 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)Cl)C=CC(=O)O
InChIInChI=1S/C9H6BrClO2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-5H,(H,12,13)/b5-4+
InChIKeyLPRBZGRUHRVOPD-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-3-(3-Bromo-2-chlorophenyl)acrylic Acid Overview


(E)-3-(3-Bromo-2-chlorophenyl)acrylic acid (CAS 1262013-65-9) is a di-halogenated cinnamic acid derivative featuring both a bromine and a chlorine atom on the phenyl ring, with the acrylic acid moiety in the trans (E) configuration . Its molecular formula is C9H6BrClO2, and it has a molecular weight of 261.50 g/mol . This compound belongs to a class of molecules known for their potential antimicrobial and anti-inflammatory properties [1].

(E)-3-(3-Bromo-2-chlorophenyl)acrylic Acid: Why Substitution Matters


Halogenated cinnamic acid derivatives are not interchangeable due to the profound impact of substituent type and position on both physicochemical properties and biological activity. Research indicates that even minor positional variations, such as moving a bromine atom from the 3- to the 4- position, or substituting a bromine for a chlorine atom at the same position, can significantly alter a compound's lipophilicity and, consequently, its ability to permeate biological membranes and interact with target sites [1][2]. The specific (3-bromo-2-chloro) pattern presents a unique combination of steric and electronic effects that cannot be replicated by other di-halogenated analogs [3].

Differentiation Evidence for (E)-3-(3-Bromo-2-chlorophenyl)acrylic Acid


Enhanced Lipophilicity by Di-Halogenation

The (E)-3-(3-Bromo-2-chlorophenyl)acrylic acid scaffold, like other di- and tri-halogenated cinnamic acid derivatives, is designed to have increased lipophilicity compared to mono-halogenated or non-halogenated cinnamic acid [1]. This is a critical parameter for passive membrane permeability. While the specific compound's log P was not available in the consulted sources, a study on structurally similar di- and tri-halogenated N-arylcinnamanilides reported that their lipophilicity, measured as log k (capacity factor) via RP-HPLC, was significantly higher than that of the parent cinnamic acid [1]. The parent cinnamic acid is reported to have a log P of approximately 2.13, and its activity (e.g., antimicrobial) is often limited by poor membrane penetration [1][2]. The addition of the bromine and chlorine atoms is expected to increase the log P, making the compound a more favorable starting point for developing cell-permeable agents [3].

Lipophilicity Drug Design ADME

m-Bromo Superior to m-Chloro in Antimicrobial Action

A foundational study on the antimicrobial activity of cinnamic acid derivatives demonstrated that the inhibitory effect of m-chloro-cinnamic acid was consistently inferior to that of m-bromo-cinnamic acid across a panel of microorganisms including yeasts, molds, and bacteria [1]. This provides a strong class-level inference that replacing a bromine with a chlorine at a meta position (or maintaining a bromine) is critical for retaining or enhancing activity. For (E)-3-(3-Bromo-2-chlorophenyl)acrylic acid, which contains a bromine atom in a meta-like position relative to the acrylic acid chain, this suggests a potential advantage over analogs where this position is chlorinated or unsubstituted.

Antimicrobial Structure-Activity Relationship Halogen Effect

Anti-Gram-Positive Activity of Halogenated Scaffolds

A 2025 study on halogenated cinnamic acid anilides reported that compounds within this structural class, carrying electron-withdrawing halogen substituents, demonstrated excellent in vitro antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE) [1]. Specifically, these compounds achieved minimum inhibitory concentrations (MICs) of < 0.2 µg/mL against staphylococci and < 4 µg/mL against enterococci [1]. The (E)-3-(3-Bromo-2-chlorophenyl)acrylic acid core contains the same electron-withdrawing di-halogen substitution pattern that is hypothesized to contribute to this potent anti-Gram-positive activity, making it a rational starting point for developing similar agents.

Antibacterial Gram-Positive MRSA VRE

Halogen Position Controls Solid-State Reaction Kinetics

Studies on the solid-state photodimerization kinetics of halogenated trans-cinnamic acid derivatives reveal that the position of the halogen substituent dictates the reaction mechanism. For instance, β-4-bromo and β-4-chloro-trans-cinnamic acids follow approximately first-order kinetics, while β-2-chloro-trans-cinnamic acid exhibits a strongly accelerating reaction that models to a contracting cube equation [1]. This demonstrates that even among close analogs, solid-state reactivity is not uniform and is highly sensitive to the specific substitution pattern. The (E)-3-(3-Bromo-2-chlorophenyl)acrylic acid, with its unique ortho-chloro and meta-bromo substitution, is expected to exhibit distinct solid-state behavior compared to its 4-halogenated or mono-halogenated counterparts.

Solid-State Chemistry Kinetics Crystal Engineering

(E)-3-(3-Bromo-2-chlorophenyl)acrylic Acid: Key Applications


Scaffold for Next-Gen Anti-MRSA/VRE Agents

The compound serves as a critical core scaffold for synthesizing novel cinnamanilide or ester derivatives aimed at combating multidrug-resistant Gram-positive bacteria. The di-halogenated phenyl ring, as demonstrated in recent studies, is a key feature for achieving low MIC values (< 0.2 µg/mL) against staphylococci [1]. Medicinal chemists can use this acid to build focused libraries to explore structure-activity relationships and optimize potency against MRSA and VRE clinical isolates.

Lipophilicity Optimization for Membrane Permeability

In early-stage drug discovery, optimizing a lead compound's lipophilicity is crucial. (E)-3-(3-Bromo-2-chlorophenyl)acrylic acid can be used as a lipophilic fragment for conjugation to other pharmacophores. Its inherent lipophilicity, inferred from class data, is significantly higher than that of non-halogenated cinnamic acid [1], making it a valuable tool for improving the cellular uptake and oral bioavailability of hybrid molecules that would otherwise suffer from poor membrane permeability.

Substitution-Dependent Antimicrobial Effects in Halogenated Aromatics

This compound is an ideal candidate for use in comparative antimicrobial studies designed to elucidate the specific contribution of a 3-bromo-2-chloro substitution pattern. As classic literature shows that m-bromo substitution confers superior activity to m-chloro [2], a systematic comparison of (E)-3-(3-Bromo-2-chlorophenyl)acrylic acid with its 4-bromo-2-chloro, 3-chloro-2-bromo, and other positional isomers could definitively map the structure-activity landscape for this class of compounds, providing valuable design principles.

Crystal Engineering and Solid-State Reactivity

Given the known divergence in solid-state photodimerization kinetics based on halogen position [3], (E)-3-(3-Bromo-2-chlorophenyl)acrylic acid presents a novel substrate for topochemical studies. Researchers can use this compound to investigate how the unique ortho-chloro/meta-bromo substitution pattern influences crystal packing, intermolecular interactions, and the resulting kinetics and selectivity of solid-state reactions like [2+2] photocycloaddition, potentially leading to new methods for stereoselective synthesis.

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